N-Arachidonoyl-L-Serine

Übersicht

Beschreibung

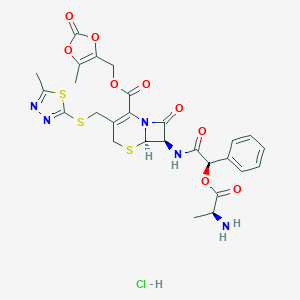

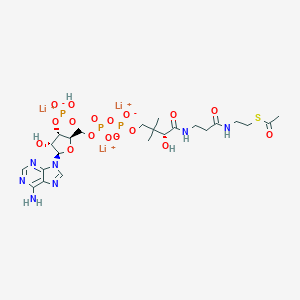

N-Arachidonoyl-L-Serine (ARA-S) is a signaling lipid that regulates neuronal-type Ca2+ channels in the brain . It is known to produce endothelium-dependent arterial vasodilation in vitro and exerts neuroprotective action following brain injury .

Synthesis Analysis

The synthesis of N-acyl amino acid ethyl esters, including ARA-S, involves coupling the amino acid ethyl ester hydrochloride with the corresponding fatty acid. This is followed by hydrolysis of the ethyl esters with LiOH to generate the acids .Molecular Structure Analysis

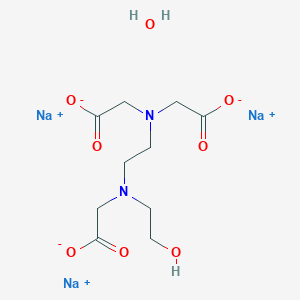

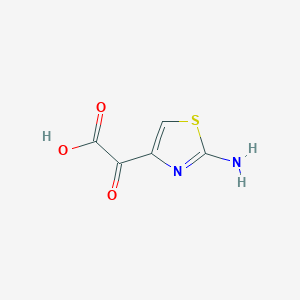

The molecular formula of ARA-S is C23H37NO4 . It has an average mass of 391.544 Da and a monoisotopic mass of 391.272247 Da .Chemical Reactions Analysis

ARA-S has been found to alter the activation of N-type Ca2+ channels in sympathetic neurons . It produces a rapid and reversible augmentation of Ca2+ current that is voltage-dependent and results from a hyperpolarizing shift in the activation curve .Physical And Chemical Properties Analysis

ARA-S has a density of 1.0±0.1 g/cm3, a boiling point of 607.6±55.0 °C at 760 mmHg, and a flash point of 321.3±31.5 °C . It has 5 H bond acceptors, 3 H bond donors, and 17 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

1. Neuroprotection after Traumatic Brain Injury

- Summary of Application: AraS has been found to have neuroprotective effects following traumatic brain injury (TBI). It is structurally related to the endocannabinoid family and has been shown to improve functional outcomes after TBI .

- Methods of Application: In the studies, mice underwent TBI and were treated with AraS or a vehicle. The effects of AraS on neural progenitor cells (NPC) proliferation, survival, and differentiation were examined in vitro .

- Results or Outcomes: Treatment with AraS led to a significant improvement in functional outcome, reduced edema, and lesion volume compared with controls . AraS also increased proliferation of NPCs in vitro in cannabinoid-receptor-mediated mechanisms and maintained NPC in an undifferentiated state in vitro and in vivo .

2. Reduction of Apoptosis after Traumatic Brain Injury

- Summary of Application: AraS has been found to reduce apoptosis after traumatic brain injury. It leads to neuroprotection via ERK and Akt phosphorylation and induction of their downstream antiapoptotic pathways .

- Methods of Application: A single injection of AraS was administered following injury. The attenuation in phosphorylated extracellular-signal-regulated kinase 1/2 (ERK) levels and an increase in pAkt in both the ipsilateral and contralateral cortices were observed .

- Results or Outcomes: Increased levels of the prosurvival factor Bcl-xL were evident 24 hours after injury in AraS-treated mice, followed by a 30% reduction in caspase-3 activity, measured 3 days after injury .

3. Anti-Inflammatory Effects

- Summary of Application: AraS has been found to have anti-inflammatory effects. It can reduce the production of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation .

- Methods of Application: In the studies, mice were treated with AraS or a synthetic cannabinoid (Abn-CBD). The effects of these treatments on LPS-induced TNF-α production were examined .

- Results or Outcomes: Treatment with AraS reduced LPS-induced TNF-α production by 40%, whereas the synthetic cannabinoid reduced plasma TNF-α levels by 80% .

4. Effects on Astrocyte Activation

- Summary of Application: AraS has been found to affect astrocyte activation. It can increase the expression levels of glial fibrillary acidic protein (GFAP), a marker of astrocyte activation .

- Methods of Application: The effects of AraS on GFAP expression levels and the PI3K/Akt pathway in glial cells were examined .

- Results or Outcomes: AraS induced astrocyte activation as assessed by the increasing of GFAP expression levels and decreased PI3K/Akt pathway in glial cells, but not in neurons .

5. Vasodilation

- Summary of Application: AraS has been found to cause vasodilation, which is the widening of blood vessels. This can help lower blood pressure and increase blood flow .

- Methods of Application: In the studies, the effects of AraS on blood vessel diameter were examined in vitro .

- Results or Outcomes: Treatment with AraS led to a significant increase in blood vessel diameter, indicating vasodilation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-3-hydroxy-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)24-21(20-25)23(27)28/h6-7,9-10,12-13,15-16,21,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15-/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUVPTVNRMUOPO-UPQKDGGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Arachidonoyl-L-Serine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.